Cas no 886499-69-0 (3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid)

3-(4,5-Difluoro-2-methoxyphenyl)prop-2-enoic acid is a fluorinated cinnamic acid derivative characterized by its difluoromethoxy-substituted aromatic ring. This compound exhibits structural features that enhance its reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it valuable in drug design for optimizing pharmacokinetic properties. The conjugated double bond in the prop-2-enoic acid moiety allows for further functionalization, such as Michael additions or cycloadditions. Its methoxy group contributes to electronic modulation of the aromatic system, influencing binding interactions in target applications. This compound serves as a versatile intermediate in organic synthesis, particularly for developing bioactive molecules with tailored properties.
3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid structure
886499-69-0 structure
Product name:3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
CAS No:886499-69-0
MF:C10H8F2O3
MW:214.165530204773
CID:3159609
PubChem ID:17750792

3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(4,5-difluoro-2-methoxyphenyl)acrylic acid
    • 3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
    • CS-0357373
    • (E)-3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
    • 4,5-Difluoro-2-methoxycinnamic acid
    • 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid
    • AKOS015956475
    • JS-4424
    • 3-(4,5-Difluoro-2-methoxyphenyl)acrylicacid
    • (2E)-3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
    • 886499-69-0
    • MFCD06660221
    • EN300-1850516
    • MDL: MFCD06660221
    • Inchi: InChI=1S/C10H8F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+
    • InChI Key: GODWXUATTLOTOJ-NSCUHMNNSA-N
    • SMILES: COC1=CC(=C(C=C1/C=C/C(=O)O)F)F

Computed Properties

  • Exact Mass: 214.04415044Da
  • Monoisotopic Mass: 214.04415044Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC302204-1g
4,5-Difluoro-2-methoxycinnamic acid
886499-69-0 97%
1g
£56.00 2024-05-25
Alichem
A015016454-1g
4,5-Difluoro-2-methoxycinnamic acid
886499-69-0 97%
1g
$1519.80 2023-08-31
Apollo Scientific
PC302204-5g
4,5-Difluoro-2-methoxycinnamic acid
886499-69-0 97%
5g
£210.00 2024-05-25
Enamine
EN300-1850516-0.5g
3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
886499-69-0
0.5g
$877.0 2023-09-19
Enamine
EN300-1850516-2.5g
3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
886499-69-0
2.5g
$1791.0 2023-09-19
Enamine
EN300-1850516-10.0g
3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
886499-69-0
10g
$3131.0 2023-06-02
Enamine
EN300-1850516-0.05g
3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
886499-69-0
0.05g
$768.0 2023-09-19
Enamine
EN300-1850516-1.0g
3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
886499-69-0
1g
$728.0 2023-06-02
Enamine
EN300-1850516-5g
3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
886499-69-0
5g
$2650.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428043-5g
(E)-3-(4,5-difluoro-2-methoxyphenyl)acrylic acid
886499-69-0 95+%
5g
¥3235.00 2024-04-26

Additional information on 3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid

Introduction to 3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid (CAS No. 886499-69-0) and Its Emerging Applications in Chemical Biology

3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid, identified by the chemical identifier CAS No. 886499-69-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including a prop-2-enoic acid moiety and a 4,5-difluoro-2-methoxyphenyl substituent, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and molecular imaging.

The structural composition of 3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid imparts distinct chemical and biological characteristics. The presence of the fluoro atoms at the 4 and 5 positions of the aromatic ring enhances its metabolic stability and binding affinity, which are critical factors in the design of bioactive molecules. Additionally, the methoxy group at the 2 position contributes to hydrophobic interactions, influencing its solubility and interaction with biological targets. These structural attributes have positioned this compound as a key intermediate in the synthesis of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the potential of 3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid as a scaffold for developing small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its efficacy in modulating enzymes involved in inflammatory responses and cancer progression. The difluoro substitution pattern is particularly noteworthy, as it has been shown to improve pharmacokinetic profiles by reducing susceptibility to enzymatic degradation. This feature is increasingly relevant in the development of next-generation therapeutics where prolonged bioavailability is essential.

In the realm of chemical biology, 3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid has been utilized in the design of probes for imaging biological processes. The compound’s ability to undergo specific chemical reactions under controlled conditions makes it suitable for labeling biomolecules and tracking their interactions within cellular environments. Such applications are crucial for understanding complex biological systems and identifying novel therapeutic targets. Furthermore, its compatibility with various spectroscopic techniques enhances its utility in high-throughput screening assays, facilitating rapid identification of bioactive compounds.

The synthesis of 3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms requires precise control over reaction conditions to avoid unwanted side products. However, recent methodologies have improved the efficiency of fluorination reactions, making it more feasible to produce this compound on a larger scale. Additionally, the development of catalytic systems that facilitate selective functionalization at specific positions on the aromatic ring has expanded the synthetic toolbox for medicinal chemists.

From a regulatory perspective, 3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid (CAS No. 886499-69-0) is subject to standard guidelines for chemical substances used in research and development. Ensuring compliance with safety protocols and documentation requirements is essential for its handling and distribution. As research progresses, efforts are being made to optimize synthetic routes while minimizing environmental impact, aligning with broader sustainability goals in the pharmaceutical industry.

The future prospects of 3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid are promising, with ongoing studies exploring its potential in treating neurological disorders and metabolic diseases. Its unique structural features make it a versatile building block for drug discovery programs targeting these conditions. Collaborative efforts between academic researchers and industry scientists are expected to yield innovative therapeutic strategies leveraging this compound’s properties.

In conclusion,3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid represents a significant advancement in chemical biology and pharmaceutical research. Its structural complexity and functional versatility position it as a valuable tool for developing novel therapeutics and diagnostic agents. As research continues to uncover new applications for this compound,CAS No. 886499-69-0, its importance in addressing global health challenges is likely to grow.

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